molecular formula C27H27N3O3S2 B2957880 N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide CAS No. 361173-45-7

N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2957880
CAS No.: 361173-45-7
M. Wt: 505.65
InChI Key: MKTIKLFEBGYHBV-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C27H27N3O3S2 and its molecular weight is 505.65. The purity is usually 95%.
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Biological Activity

N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a synthetic compound that incorporates a benzo[d]thiazole moiety, known for its diverse biological activities. The compound's structure suggests potential pharmacological applications, particularly in cancer therapy and antimicrobial treatments. This article explores the biological activity of this compound, supported by case studies and research findings.

Chemical Structure

The compound can be represented as follows:

C21H24N2O2S\text{C}_{21}\text{H}_{24}\text{N}_{2}\text{O}_{2}\text{S}

Key Functional Groups:

  • Benzo[d]thiazole : A fused heterocyclic ring contributing to biological activity.
  • Piperidine Sulfonamide : Enhances solubility and bioactivity.

Anticancer Activity

Research indicates that compounds containing the benzo[d]thiazole moiety exhibit significant anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

Case Study:
A study reported that a related benzo[d]thiazole compound demonstrated an IC50 value of 5.4 µM against MCF-7 cells, indicating potent anticancer activity. The mechanism of action appears to involve apoptosis induction through mitochondrial pathways and inhibition of the Bcl-2 protein family .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Thiazole derivatives have been documented to possess antibacterial and antifungal activities.

Research Findings:
A series of thiazole-based compounds were evaluated for their antibacterial efficacy against Gram-positive and Gram-negative bacteria. Notably, the presence of electron-withdrawing groups on the phenyl ring enhanced antimicrobial activity. Compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like norfloxacin .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be rationalized through its structure:

Substituent Effect on Activity
Benzo[d]thiazole moietyEnhances anticancer and antimicrobial activity
Dimethylpiperidine sulfonyl groupIncreases solubility and bioavailability
Electron-withdrawing groupsImprove antimicrobial potency

Crystal Structure Analysis

X-ray crystallography has confirmed the successful synthesis of related thiazole compounds, revealing critical bond lengths and angles that support their biological efficacy. For example, the C=O bond length in similar compounds was found to be approximately 1.221 Å, indicative of strong intermolecular interactions that may enhance biological activity .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3S2/c1-18-14-19(2)17-30(16-18)35(32,33)23-12-10-20(11-13-23)26(31)28-22-7-5-6-21(15-22)27-29-24-8-3-4-9-25(24)34-27/h3-13,15,18-19H,14,16-17H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTIKLFEBGYHBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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